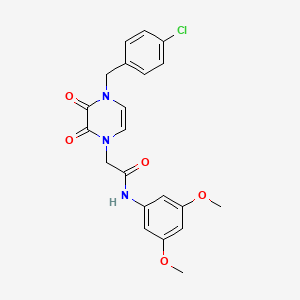

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” are not detailed in the available literature .Applications De Recherche Scientifique

Prodrug Synthesis for Enhanced Pharmacokinetics

A study by Rais et al. (2017) on the development of prodrugs for improving oral pharmacokinetics highlights the synthesis of compounds with structural similarities to Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate. These compounds were evaluated for their potential to enhance plasma exposure when administered orally, demonstrating significant improvements in bioavailability compared to their parent compounds (Rais et al., 2017).

Protective Group Chemistry in Organic Synthesis

Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This research is relevant for the synthesis and manipulation of complex organic molecules, including Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, by providing efficient methods for protecting and deprotecting functional groups (Yoo, Kim Hye, & Kyu, 1990).

Enzymatic Studies and Biochemical Applications

The purification and properties of benzoate-4-hydroxylase from a soil pseudomonad were investigated by Reddy and Vaidyanathan (1976). This enzyme study is crucial for understanding the biochemical pathways involved in the hydroxylation of benzoates, which may include compounds like Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate. The research provides insights into the enzyme's requirements, activity, and potential applications in biochemistry and environmental science (Reddy & Vaidyanathan, 1976).

Crystal Structure Analysis for Material Science

Luo and Huang (2004) conducted a solid-phase synthesis of N-p-Methylbenzyl benzamide, determining its crystal structure through single-crystal X-ray diffraction. While this study does not directly relate to Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, it exemplifies the importance of crystallography in understanding the physical and chemical properties of similar compounds. Such analysis is vital for the development of materials with specific optical, electrical, or mechanical properties (Luo & Huang, 2004).

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for benzyl and pyridine derivatives .

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the benzyl group and the pyridine ring in the molecule suggests that it might undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Benzyl and pyridine derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cellular metabolism, and signal transduction .

Pharmacokinetics

The presence of the ester group suggests that it might undergo hydrolysis in the body, which could affect its bioavailability .

Result of Action

Based on its structure, it can be inferred that it might modulate the activity of its target proteins or enzymes, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of the ester group can be influenced by the pH of the environment .

Propriétés

IUPAC Name |

methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJWLDGQVBJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2378141.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)

![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)